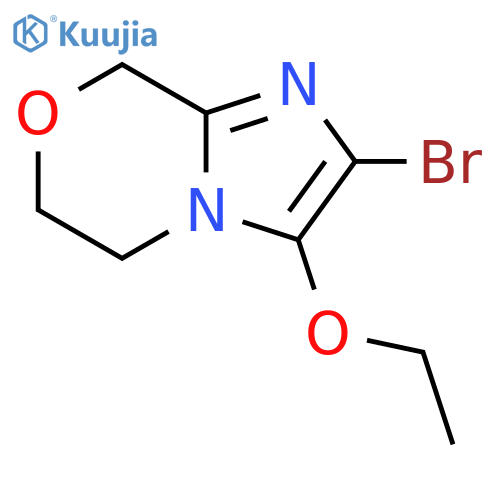

Cas no 2059967-39-2 (2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine)

2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine 化学的及び物理的性質

名前と識別子

-

- 8H-Imidazo[2,1-c][1,4]oxazine, 2-bromo-3-ethoxy-5,6-dihydro-

- 2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine

-

- MDL: MFCD30499360

- インチ: 1S/C8H11BrN2O2/c1-2-13-8-7(9)10-6-5-12-4-3-11(6)8/h2-5H2,1H3

- InChIKey: OTLQECMJINLGFZ-UHFFFAOYSA-N

- ほほえんだ: O1CCN2C(OCC)=C(Br)N=C2C1

2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-337817-0.1g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 0.1g |

$1106.0 | 2025-03-18 | |

| Enamine | EN300-337817-5.0g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 5.0g |

$3645.0 | 2025-03-18 | |

| Enamine | EN300-337817-0.5g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 0.5g |

$1207.0 | 2025-03-18 | |

| Enamine | EN300-337817-1.0g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 1.0g |

$1256.0 | 2025-03-18 | |

| Enamine | EN300-337817-1g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 1g |

$1256.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026704-1g |

2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95% | 1g |

¥6167.0 | 2023-03-11 | |

| Enamine | EN300-337817-10.0g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 10.0g |

$5405.0 | 2025-03-18 | |

| Enamine | EN300-337817-10g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 10g |

$5405.0 | 2023-09-03 | ||

| Enamine | EN300-337817-0.05g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 0.05g |

$1056.0 | 2025-03-18 | |

| Enamine | EN300-337817-0.25g |

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine |

2059967-39-2 | 95.0% | 0.25g |

$1156.0 | 2025-03-18 |

2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazineに関する追加情報

Introduction to 2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS No. 2059967-39-2)

2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine, identified by its CAS number 2059967-39-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[2,1-c][1,4]oxazine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of both bromo and ethoxy substituents in its molecular structure suggests unique electronic and steric properties that may contribute to its reactivity and biological interactions.

The imidazo[2,1-c][1,4]oxazine core is a fused bicyclic system consisting of an imidazole ring and an oxazine ring. This particular arrangement has been explored extensively for its pharmacological properties, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The bromo substituent at the 2-position enhances the electrophilicity of the molecule, making it a valuable intermediate in synthetic chemistry. Meanwhile, the ethoxy group at the 3-position introduces a polar moiety that can influence solubility and binding affinity.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The imidazo[2,1-c][1,4]oxazine scaffold has been particularly studied for its ability to modulate various biological pathways. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The compound CAS No. 2059967-39-2 represents a novel derivative with potential applications in these areas.

In academic research, the synthesis and functionalization of 2-bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine have been reported as part of efforts to develop new pharmacophores. The bromo substituent allows for further chemical modification via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups. This flexibility is crucial for optimizing biological activity and pharmacokinetic properties.

The ethoxy group in the molecule can also play a significant role in determining its interaction with biological targets. Ethoxy-substituted heterocycles often exhibit improved metabolic stability and reduced toxicity compared to their methyl or hydroxyl counterparts. This characteristic makes CAS No. 2059967-39-2 an attractive candidate for further development as a lead compound.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The imidazo[2,1-c][1,4]oxazine core is known to interact with various biological receptors and enzymes through hydrogen bonding and hydrophobic interactions. By modifying substituents such as bromo and ethoxy, researchers can fine-tune these interactions to achieve desired therapeutic effects.

Current research trends indicate that imidazo[2,1-c][1,4]oxazine derivatives are being explored for their antiviral properties. Several studies have demonstrated that compounds within this class can inhibit viral replication by targeting essential enzymes or receptors involved in infection processes. The structural features of CAS No. 2059967-39-2, including its bromo and ethoxy groups, may contribute to its efficacy against viral pathogens.

Moreover, the compound's potential in oncology is another area of active investigation. Preclinical studies have suggested that imidazo[2,1-c][1,4]oxazines can modulate signaling pathways associated with cancer cell proliferation and survival. The bromo substituent provides a handle for further derivatization aimed at enhancing selectivity and potency against tumor cells.

The synthesis of CAS No. 2059967-39-2 involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the imidazo[2,1-c][1,4]oxazine core followed by selective functionalization at the 2- and 3-positions. Advances in catalytic systems have enabled more efficient and scalable production processes for such complex molecules.

In conclusion,CAS No. 2059967-39-2, or 2-bromo-3-ethoxy-5H,6H,8H-imidazo[2[1-c] [1,4]oxazine, represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis provides valuable insights into the development of novel heterocyclic compounds with therapeutic applications across multiple disease areas.

2059967-39-2 (2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine) 関連製品

- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)

- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)

- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)

- 17202-90-3(Spiro[2.5]octan-1-amine)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)